3-Biphenylacetic acid
Overview
Description
3-Biphenylacetic acid, a compound of significant interest in organic chemistry, serves as a pivotal structure for the synthesis of various derivatives with broad applications in materials science, pharmaceuticals, and chemical engineering. Its unique biphenyl backbone offers a versatile platform for modifications and functionalizations, leading to the creation of novel compounds with desired physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of derivatives related to 3-Biphenylacetic acid often involves multi-step organic reactions, utilizing a variety of techniques to introduce functional groups at specific positions on the biphenyl structure. For instance, Sienkiewicz-Gromiuk et al. (2014) discussed the successful synthesis of a novel 4,4′-disubstituted biphenyl derivative, showcasing the strategic incorporation of acetic acid side arms to the biphenyl system (Sienkiewicz-Gromiuk et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-Biphenylacetic acid derivatives is characterized by X-ray diffraction, showcasing distinct intermolecular interactions and hydrogen bonding patterns. Tchibouanga and Jacobs (2020) investigated multicomponent crystals of a chlorinated derivative, revealing interesting hydrogen bonding motifs and weaker interactions, such as π-π stacking, crucial for understanding the compound's solid-state behavior (Tchibouanga & Jacobs, 2020).
Chemical Reactions and Properties
3-Biphenylacetic acid and its derivatives undergo a variety of chemical reactions, including electropolymerization, to form polymeric films. Ferreira et al. (2012) explored the electropolymerization of a hydroxy derivative, providing insights into the mechanism and potential applications in biosensors (Ferreira et al., 2012).
Physical Properties Analysis
The physical properties of 3-Biphenylacetic acid derivatives, including thermal stability and phase behavior, are crucial for their application in various domains. The thermal characteristics and phase purity of these compounds have been thoroughly analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing valuable data for their practical use.
Chemical Properties Analysis
Understanding the chemical properties, including acidity, reactivity towards different reagents, and the ability to form complexes or co-crystals with other molecules, is fundamental. Studies such as those by Tchibouanga and Jacobs (2020) and Sienkiewicz-Gromiuk et al. (2014) contribute significantly to the comprehensive understanding of these aspects, highlighting the importance of intermolecular interactions and reactivity patterns in defining the chemical behavior of 3-Biphenylacetic acid derivatives.
Scientific Research Applications
1. Enhancing Skin Permeation
- Application Summary: 3-Biphenylacetic acid (BPA) has been used to enhance skin permeation in the field of dermatology and pharmacology . This is particularly useful for percutaneous drug delivery.
- Methods of Application: A series of organic and alkali metal salts of BPA were prepared and evaluated in vitro for their ability to enhance skin permeation . The physicochemical properties of BPA salts were determined using solubility measurements, DSC, and IR .
- Results: The in vitro study showed that salt formation improves the physicochemical properties of BPA, leading to improved permeability through the skin . Among all the prepared salts, ethanolamine salt showed 7.2- and 5.4-fold higher skin permeation than the parent drug at pH 7.4 and 5.0, respectively .
2. Nanofibrous Polypeptide Hydrogels
- Application Summary: 3-Biphenylacetic acid (BPAA) has been used in the development of nanofibrous polypeptide hydrogels with a collagen-like structure . These hydrogels can serve as biomimetic extracellular matrix substitutes.
- Methods of Application: A series of supramolecular peptides were developed by altering the amino acid sequence, enabling the self-assembly of three types of 4-biphenylacetic acid (BPAA)-tripeptides into fibrous hydrogel through hydrogen bonding and π–π stacking under the influence of ion induction .
- Results: The diameter of the fiber within nanofibrous hydrogels was 10 and 40 nm, respectively, which was similar to the self-assembled collagen fibers . These hydrogels could be considered as a biomimetic extracellular substitute .
3. Modified β-Cyclodextrins in Pharmacological Activity
- Application Summary: 3-Biphenylacetic acid (BPAA) has been used in the study of the pharmacological activity of modified β-Cyclodextrins .
- Methods of Application: The study involved the investigation of the gastric tolerability, absorption, and pharmacological activity of BPAA as an inclusion complex with β-cyclodextrin (β-CyD) or chemically modified β-CyDs .
- Results: The results of this study are not explicitly mentioned in the source .
4. Pharmacological Activity and Bioavailability Enhancement
- Application Summary: 3-Biphenylacetic acid (BPAA) has been used in the study of the pharmacological activity and bioavailability of modified β-Cyclodextrins .
- Methods of Application: The study involved the investigation of the gastric tolerability, absorption, and pharmacological activity of BPAA as an inclusion complex with β-cyclodextrin (β-CyD) or chemically modified β-CyDs .
- Results: The results of this study are not explicitly mentioned in the source .
5. Scalable Synthesis and Reactions of Biphenyl Derivatives
- Application Summary: 3-Biphenylacetic acid (BPAA) has been used in the scalable synthesis and reactions of biphenyl derivatives .
- Methods of Application: The study involved the development of several metalated chemical reactions related to biphenyl scaffolds .
- Results: The results of this study are not explicitly mentioned in the source .
6. Broad-Spectrum Antimicrobial Compound
- Application Summary: 3-Phenyllactic acid (PLA), which is an organic acid widely existing in honey and lactic acid bacteria fermented food, can be produced by many microorganisms, especially lactic acid bacteria . It has been reported as an antimicrobial compound with broad-spectrum activity against bacteria including Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli O157:H7, and fungi including yeasts and a wide range of moulds .
- Methods of Application: The study involved the investigation of the antimicrobial and anti-biofilm mechanisms of PLA on commonly pathogenic microorganisms in foods .
- Results: The results of this study are not explicitly mentioned in the source .
7. Biotechnological Production Strategies
- Application Summary: Phenyllactic acid (PLA) is capable of inhibiting the growth of many microorganisms, showing a broad-spectrum antimicrobial property, which allows it to hold vast applications in the food, feed, pharmaceutical, and cosmetic industries, especially in the field of food safety .
- Methods of Application: The study involved the production of PLA through microbial fermentation and whole-cell catalysis (expression single-, double-, and triple-enzyme) strategies .
- Results: The results of this study are not explicitly mentioned in the source .
Safety And Hazards
properties
IUPAC Name |
2-(3-phenylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLJPWPRYUYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178652 | |
Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Biphenylacetic acid | |
CAS RN |
23948-77-8 | |
Record name | [1,1′-Biphenyl]-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23948-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Biphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023948778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.